molecular formula C14H18N6 B2568619 N-(6-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine CAS No. 1706454-36-5

N-(6-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine

Cat. No.: B2568619
CAS No.: 1706454-36-5
M. Wt: 270.34
InChI Key: KTIZKOGPKSEFHL-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine: is a heterocyclic compound that features a pyridazine ring substituted with a piperazine moiety and a methylpyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Substitution with Piperazine: The pyridazine core is then reacted with piperazine under basic conditions to introduce the piperazine moiety.

    Introduction of the Methylpyridine Group: The final step involves the coupling of the methylpyridine group to the pyridazine ring, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho to the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the pyridazine ring can yield dihydropyridazine derivatives.

    Substitution: Substitution reactions can result in various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Research: The compound is used as a tool to study various biological pathways and molecular targets.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-(6-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine can be compared with other similar compounds, such as:

    N-(6-methylpyridin-2-yl)-6-(morpholin-1-yl)pyridazin-3-amine: This compound has a morpholine ring instead of a piperazine ring, which may result in different biological activities and properties.

    N-(6-methylpyridin-2-yl)-6-(piperidin-1-yl)pyridazin-3-amine: The piperidine ring in this compound can lead to variations in its chemical reactivity and pharmacological profile.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperazine and methylpyridine groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-6-piperazin-1-ylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6/c1-11-3-2-4-12(16-11)17-13-5-6-14(19-18-13)20-9-7-15-8-10-20/h2-6,15H,7-10H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIZKOGPKSEFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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